molecular formula C12H12N2O3S B2992565 5-nitro-N-propyl-1-benzothiophene-2-carboxamide CAS No. 477847-38-4

5-nitro-N-propyl-1-benzothiophene-2-carboxamide

Cat. No.: B2992565
CAS No.: 477847-38-4
M. Wt: 264.3
InChI Key: QFTLOQFOQDDHNP-UHFFFAOYSA-N
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Description

5-nitro-N-propyl-1-benzothiophene-2-carboxamide is a chemical compound with a benzothiophene core structure. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This compound is characterized by the presence of a nitro group at the 5-position, a propyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-propyl-1-benzothiophene-2-carboxamide typically involves the following steps:

    Amidation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with propylamine under suitable conditions, often using coupling agents like carbodiimides.

    Cyclization: The formation of the benzothiophene ring can be achieved through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-propyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group.

    Oxidation: Oxidation reactions can modify the benzothiophene ring or the propyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Various nucleophiles can participate in substitution reactions, including amines, thiols, and alkoxides.

Major Products

    Reduction Products: Amino derivatives of the benzothiophene ring.

    Substitution Products: Compounds with modified nitro or carboxamide groups.

    Oxidation Products: Oxidized derivatives of the benzothiophene ring or propyl group.

Scientific Research Applications

5-nitro-N-propyl-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 5-nitro-N-propyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The nitro group and benzothiophene ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1-benzothiophene-2-carboxamide: Lacks the propyl group, which may influence its chemical and biological properties.

    N-propyl-1-benzothiophene-2-carboxamide:

    5-amino-N-propyl-1-benzothiophene-2-carboxamide: The amino group replaces the nitro group, altering its chemical behavior and biological activity.

Uniqueness

5-nitro-N-propyl-1-benzothiophene-2-carboxamide is unique due to the combination of the nitro group, propyl group, and carboxamide group on the benzothiophene ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

5-nitro-N-propyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-5-13-12(15)11-7-8-6-9(14(16)17)3-4-10(8)18-11/h3-4,6-7H,2,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTLOQFOQDDHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319803
Record name 5-nitro-N-propyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477847-38-4
Record name 5-nitro-N-propyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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